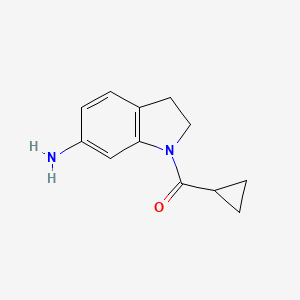

1-(Cyclopropylcarbonyl)indolin-6-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-amino-2,3-dihydroindol-1-yl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-10-4-3-8-5-6-14(11(8)7-10)12(15)9-1-2-9/h3-4,7,9H,1-2,5-6,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWQDPSPRYTBJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCC3=C2C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-(Cyclopropylcarbonyl)indolin-6-amine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(Cyclopropylcarbonyl)indolin-6-amine

Authored by: A Senior Application Scientist

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its unique structural motif, combining a constrained cyclopropylcarbonyl group with a functionalized indoline scaffold, makes it a valuable building block in medicinal chemistry. This guide provides a comprehensive, in-depth exploration of a robust and reliable synthetic pathway to this compound. We will delve into the strategic considerations behind each synthetic step, provide detailed experimental protocols, and offer insights based on established chemical principles. The methodologies described herein are designed to be self-validating, ensuring reproducibility and scalability for researchers and drug development professionals.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule, this compound, suggests a multi-step synthesis commencing from a commercially available starting material. The key challenges in this synthesis are the selective functionalization of the indoline core and the management of the two reactive nitrogen atoms. Our proposed pathway addresses these challenges through a logical sequence of reduction, protection, acylation, and deprotection steps.

Figure 1: A high-level overview of the multi-step synthesis of this compound.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Nitroindoline

The initial step involves the reduction of the double bond in the pyrrole ring of commercially available 6-nitroindole to form 6-nitroindoline. This transformation is crucial for subsequent functionalization at the indoline nitrogen.

-

Causality of Experimental Choices: The use of a selective reducing agent is paramount to avoid the concomitant reduction of the nitro group. Sodium cyanoborohydride (NaBH3CN) in a suitable acidic medium, such as acetic acid, is an effective choice for this transformation. The acidic conditions activate the indole towards reduction, while NaBH3CN is mild enough to leave the nitro group intact.

Protocol: Reduction of 6-Nitroindole

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-nitroindole (1.0 eq) in glacial acetic acid.

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium cyanoborohydride (NaBH3CN) (2.0-3.0 eq) portion-wise, maintaining the temperature below 10 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Carefully quench the reaction by the slow addition of water. Basify the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO3) until effervescence ceases. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of Indolin-6-amine

The second step is the reduction of the nitro group of 6-nitroindoline to an amine, yielding indolin-6-amine. This is a standard transformation in organic synthesis.

-

Causality of Experimental Choices: Catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source (e.g., H2 gas, ammonium formate) is a clean and efficient method for the reduction of aromatic nitro groups.[1][2] This method typically proceeds with high yield and minimal side products.

Protocol: Reduction of 6-Nitroindoline

-

Reaction Setup: To a solution of 6-nitroindoline (1.0 eq) in methanol or ethanol, add a catalytic amount of 10% Pd/C (5-10 mol%).

-

Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature.[1][2]

-

Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.[2] The filtrate is concentrated under reduced pressure to afford indolin-6-amine, which is often used in the next step without further purification.

Step 3: Chemoselective N-Acylation via Protection/Deprotection

This is the most critical part of the synthesis, requiring the selective acylation of the indoline nitrogen in the presence of the more nucleophilic 6-amino group. A protection-acylation-deprotection strategy is the most reliable approach.

-

Causality of Experimental Choices: The 6-amino group is more nucleophilic than the indoline nitrogen and would preferentially react with the acylating agent. Therefore, it must be temporarily protected. The tert-butoxycarbonyl (Boc) group is an ideal choice as it is easily introduced under mild basic conditions and can be removed under acidic conditions without affecting the newly formed amide bond.[3][4][5]

3a. Protocol: Boc Protection of Indolin-6-amine

-

Reaction Setup: Dissolve indolin-6-amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.2 eq).

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc2O) (1.1 eq) dropwise at room temperature.

-

Reaction Monitoring: Stir the reaction for 2-4 hours at room temperature. Monitor by TLC for the disappearance of the starting material.

-

Work-up and Purification: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure. The resulting Boc-protected indolin-6-amine can be purified by column chromatography if necessary.

3b. Protocol: N-Acylation of Boc-protected Indolin-6-amine

-

Reaction Setup: Dissolve the Boc-protected indolin-6-amine (1.0 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM.

-

Reagent Addition: Cool the solution to 0 °C and add cyclopropanecarbonyl chloride (1.2 eq) dropwise.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Wash the reaction mixture with a saturated aqueous solution of NaHCO3, followed by water and brine. Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure. The crude product, tert-butyl (1-(cyclopropylcarbonyl)indolin-6-yl)carbamate, can be purified by column chromatography.

3c. Protocol: Deprotection to Yield the Final Product

-

Reaction Setup: Dissolve the purified product from the previous step in DCM.

-

Reagent Addition: Add an excess of trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature.

-

Reaction Monitoring: The deprotection is usually rapid, often complete within 1-2 hours. Monitor by TLC.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NaHCO3 to neutralize any remaining acid. Dry the organic layer over anhydrous Na2SO4, concentrate, and purify by column chromatography to yield the final product, this compound.

Figure 2: Workflow for the chemoselective N-acylation of indolin-6-amine.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Molar Ratio (vs. SM) | Typical Yield |

| 1 | 6-Nitroindole | NaBH3CN | 2.0 - 3.0 | 70-85% |

| 2 | 6-Nitroindoline | 10% Pd/C | 0.05 - 0.10 | >90% |

| 3a | Indolin-6-amine | Boc2O | 1.1 | 85-95% |

| 3b | Boc-Protected Indolin-6-amine | Cyclopropanecarbonyl chloride | 1.2 | 80-90% |

| 3c | Di-functionalized Intermediate | TFA | Excess | >90% |

Conclusion

The synthesis of this compound is a multi-step process that can be achieved with good overall yield through a carefully planned synthetic route. The key to a successful synthesis lies in the strategic use of a protecting group to enable the chemoselective N-acylation of the indoline nitrogen. The protocols outlined in this guide are based on well-established and reliable chemical transformations, providing a solid foundation for researchers in their synthetic endeavors. This technical guide serves as a comprehensive resource, empowering scientists to confidently produce this valuable intermediate for applications in drug discovery and development.

References

-

Benchchem. A Comparative Guide to the Synthesis of 6-Nitroindoline-2-carboxylic Acid. 6

-

Benchchem. Application Notes and Protocols: 6-Nitroindoline-2-carboxylic Acid Reaction Conditions. 1

-

Benchchem. Applications of 6-Nitroindoline-2-carboxylic Acid in Organic Synthesis. 2

-

Benchchem. Synthesis of 6-Nitroindoline-2-carboxylic Acid: A Technical Guide. 7

-

Du, T. et al. Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry.

-

Benchchem. An In-Depth Technical Guide to the Chemical Properties of 6-Nitroindoline-2-carboxylic Acid. 8

-

Du, T. et al. Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed.

-

Biosynth. 6-Nitroindole.

-

Du, T. et al. Chemoselective N-acylation of indoles using thioesters as acyl source. ResearchGate.

-

Li, Y. et al. Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. Organic Letters.

-

Benchchem. An In-depth Technical Guide to 6-Nitroindoline-2-carboxylic Acid and its Derivatives for Researchers and Drug Development Profes. 9

-

Wikipedia. Bartoli indole synthesis.

-

Benchchem. An In-depth Technical Guide to 6-Nitroindoline-2-carboxylic Acid. 10

-

ChemScene. 1-Boc-6-amino-indole.

-

Du, T. et al. Chemoselective N-acylation of indoles using thioesters as acyl source. PubMed Central.

-

Li, Y. et al. Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions. ResearchGate.

-

Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.

-

Fisher Scientific. Amine Protection / Deprotection.

-

Benchchem. Application Notes and Protocols: Photolysis of 6-Nitroindoline-2-carboxylic Acid Derivatives. 11

-

Organic Chemistry Portal. Boc-Protected Amino Groups.

-

ResearchGate. Methods for N‐acylation of indole with carboxylic acid (derivatives).

-

Phukan, K. REGIOSELECTIVE N-ACYLATION OF.

-

Mol-Instincts. Synthesis of 1'-cyclopropylcarbonyl-4-methoxyxanthene-9-spiro-4'-piperidine.

-

Google Patents. Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

Sigma-Aldrich. Application Note – N-Boc protection.

-

MDPI. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2.

-

ResearchGate. (PDF) synthesis of Cyclopropyl anilines.

-

MDPI. Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Amine Protection / Deprotection [fishersci.co.uk]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical Properties of 1-(Cyclopropylcarbonyl)indolin-6-amine: A Methodological Framework for Drug Discovery Professionals

An In-depth Technical Guide

Abstract

1-(Cyclopropylcarbonyl)indolin-6-amine (CAS No. 927996-96-1) is a heterocyclic compound featuring an indoline scaffold, a structural motif of significant interest in modern medicinal chemistry. Indoline derivatives are integral to the development of therapeutics for a range of diseases, including cancer and inflammatory conditions.[1][2][3] This guide provides a comprehensive framework for the physicochemical characterization of this molecule. In the absence of extensive publicly available experimental data, this document emphasizes the validated analytical methodologies and predictive insights required by researchers and drug development professionals. We detail the authoritative protocols for determining critical parameters such as solubility, pKa, thermal properties, and spectroscopic identity, thereby establishing a self-validating system for its evaluation as a pharmaceutical building block.

Part 1: Molecular Profile and Strategic Significance

Chemical Identity

A precise understanding of the molecule's basic properties is the foundation of all subsequent research.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonym(s) | 6-Amino-1-(cyclopropylcarbonyl)indoline | [4] |

| CAS Number | 927996-96-1 | [4] |

| Molecular Formula | C₁₂H₁₄N₂O | [4][5] |

| Molecular Weight | 202.25 g/mol | [4][5] |

| Chemical Structure |  | N/A |

Structural Features in a Medicinal Chemistry Context

The therapeutic potential of a molecule is intrinsically linked to its structure. This compound incorporates three key pharmacophoric elements:

-

The Indoline Core: As a partially saturated indole, the indoline (dihydroindole) ring system is a "privileged" scaffold in drug discovery. It provides a rigid, three-dimensional structure that can be strategically modified to optimize binding to various biological targets. Its derivatives have been successfully developed as anti-tumor, anti-bacterial, and anti-inflammatory agents.[3]

-

The N-Cyclopropylcarbonyl Group: Acylation of the indoline nitrogen with a cyclopropylcarbonyl moiety serves multiple purposes. The cyclopropyl group is often used to enhance metabolic stability and can introduce conformational constraints that may improve binding affinity and selectivity for a target protein.[6] The amide linkage itself is a common feature in bioactive molecules.

-

The 6-Amino Group: The primary aromatic amine at the 6-position is a critical functional group. It acts as a hydrogen bond donor and a key site for further chemical modification, allowing for the synthesis of diverse compound libraries. Its basicity is a crucial determinant of the molecule's overall physicochemical properties, particularly its pKa and solubility at physiological pH.

Part 2: Core Physicochemical Properties: A Methodological Approach

While specific experimental data for this compound is not widely published, this section provides field-proven, authoritative protocols for its determination.

Physical State and Thermal Properties

Expert Insight: Thermal properties are fundamental indicators of a compound's purity, stability, and physical form (crystalline vs. amorphous), which directly impact handling, formulation, and storage.

-

Appearance: Based on related structures like 1-(cyclopropylcarbonyl)piperazine hydrochloride, the compound is expected to be a crystalline powder or solid.[7]

-

Melting Point (MP): A sharp melting point range is a primary indicator of high purity.

-

Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Finely crush the solid into a powder.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary in a calibrated digital melting point apparatus.

-

Measurement: Heat the sample at a rapid rate (e.g., 10-15 °C/min) to determine an approximate melting range.

-

Refined Measurement: Repeat the measurement with a fresh sample, heating rapidly to within 20 °C of the approximate MP, then reducing the ramp rate to 1-2 °C/min.

-

Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Profile

Expert Insight: Aqueous solubility is a master variable in drug development, directly influencing bioavailability and formulation strategies. The interplay between the polar amine group and the relatively nonpolar bicyclic core suggests that solubility will be highly dependent on pH.

-

System Preparation: Prepare buffered solutions at relevant pH values (e.g., pH 2.0, pH 6.8, pH 7.4) and other relevant solvents (e.g., water, DMSO, ethanol).

-

Sample Addition: Add an excess amount of the compound to a known volume of each solvent system in a glass vial. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand, then centrifuge or filter the samples (using a solvent-compatible, low-binding filter, e.g., 0.22 µm PVDF) to separate the saturated supernatant from the excess solid.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and quantify the concentration of the dissolved compound using a validated analytical method, typically RP-HPLC with UV detection.

-

Calculation: The solubility is reported in units such as mg/mL or µM.

Caption: Workflow for thermodynamic solubility measurement.

Acidity/Basicity (pKa)

Expert Insight: The pKa value dictates the ionization state of a molecule at a given pH. For this compound, the primary basic center is the 6-amino group. The amide nitrogen is generally considered non-basic due to resonance delocalization of its lone pair into the adjacent carbonyl group. The pKa of the 6-amino group will be the primary determinant of how the molecule's charge, and thus its solubility and membrane permeability, changes throughout the gastrointestinal tract and bloodstream. Aromatic amines typically have pKa values in the range of 4-5.[8]

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent system, often a co-solvent like methanol/water, to ensure solubility of both the free base and its protonated form.

-

Titration Setup: Use a calibrated pH meter with an electrode suitable for the chosen solvent system. Place the solution in a jacketed vessel to maintain a constant temperature (e.g., 25 °C).

-

Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl), adding small, precise volumes of the titrant.

-

Data Acquisition: Record the pH of the solution after each addition of titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point. Specialized software can be used for more precise calculation.

Part 3: Spectroscopic and Chromatographic Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in scientific research.

Mass Spectrometry (MS)

Expert Insight: MS is essential for confirming molecular weight and providing structural information through fragmentation analysis. For this molecule, Electron Ionization (EI) would likely yield a rich fragmentation pattern.

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

-

GC Conditions:

-

Column: A standard nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm).

-

Injection: 1 µL split injection.

-

Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 20 °C/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Molecular Ion (M⁺•): Expected at m/z = 202. Its presence indicates some stability of the molecule under EI conditions.

-

Key Fragments:

-

m/z = 133: Resulting from the loss of the cyclopropylcarbonyl radical (•COC₃H₅), a characteristic cleavage for N-acylated compounds.

-

m/z = 69: The cyclopropylcarbonyl cation ([C₃H₅CO]⁺).

-

m/z = 41: The cyclopropyl cation ([C₃H₅]⁺).

-

Fragments corresponding to the cleavage of the indoline ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Insight: NMR is the gold standard for structural elucidation, providing detailed information about the carbon-hydrogen framework.

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for compounds with amine protons to better resolve the N-H signals.

-

Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

Experiments: Run standard ¹H, ¹³C, and consider 2D experiments like COSY and HSQC for unambiguous assignment.

-

Aromatic Protons (3H): Signals expected in the δ 6.5-7.5 ppm range, showing splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring.

-

Indoline CH₂ (4H): Two triplets expected around δ 3.0-4.2 ppm. The triplet adjacent to the nitrogen (C4) will be further downfield.

-

Amine NH₂ (2H): A broad singlet, likely around δ 3.5-4.5 ppm, which would disappear upon D₂O exchange.

-

Cyclopropyl Protons (5H): Complex multiplets in the upfield region, typically δ 0.7-2.0 ppm. The methine (CH) proton adjacent to the carbonyl will be the most downfield of this group.

Chromatographic Purity

Expert Insight: High-Performance Liquid Chromatography (HPLC) is the workhorse method for determining the purity of small molecules and detecting any related impurities from synthesis or degradation.

-

Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

B: 0.1% TFA or Formic Acid in Acetonitrile.

-

-

Method:

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Gradient: A linear gradient, for example, from 5% B to 95% B over 15 minutes.

-

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent (e.g., 50:50 water:acetonitrile) at a concentration of ~0.5 mg/mL.

-

Analysis: Inject 10 µL and integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Caption: Standard workflow for purity determination by RP-HPLC.

Conclusion

This compound presents a compelling scaffold for further exploration in drug discovery. While publicly available data on its specific properties are limited, this guide provides the necessary and authoritative methodological framework for its complete physicochemical characterization. By applying these standardized protocols for determining thermal properties, solubility, pKa, spectroscopic identity, and chromatographic purity, researchers can generate the reliable and reproducible data required to confidently advance this molecule in their development pipelines. This systematic approach ensures both scientific integrity and the efficient use of resources in the pursuit of novel therapeutics.

References

-

This compound Basic Information. LookChem.[Link]

-

Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line. PubMed, National Library of Medicine.[Link]

-

1-(Cyclopropylcarbonyl)piperazine Compound Summary. PubChem, National Library of Medicine.[Link]

-

1-(Cyclopropylcarbonyl)piperazine Properties. JIGS Chemical Limited.[Link]

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Center for Biotechnology Information (NCBI), NIH.[Link]

- Indole and indoline cyclopropyl amide derivatives as ep4 receptor antagonists.

-

1-cyclopropyl-6-fluoro-4-oxo-7-piperazin-1-ylquinoline-3-carboxylic acid Compound Summary. PubChem, National Library of Medicine.[Link]

-

Simple and Sensitive Stability-Indicating Ion Chromatography Method for the Determination of Cyclopropylamine in Nevirapine and Moxifloxacin Hydrochloride Drug Substances. National Center for Biotechnology Information (NCBI), NIH.[Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.[Link]

-

Development and Application of Indolines in Pharmaceuticals. National Center for Biotechnology Information (NCBI), NIH.[Link]

-

Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. National Center for Biotechnology Information (NCBI), NIH.[Link]

-

Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. MDPI.[Link]

-

Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing.[Link]

-

Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]. ARKAT USA, Inc.[Link]

-

Spectral data for selected compounds. The Royal Society of Chemistry.[Link]

-

Synthesis of Bicyclic Cyclopropyl amines from Amino Acid Derivatives. ResearchGate.[Link]

-

Analysis of Psychoactive Substances Using Femtosecond Laser Ionization Mass Spectrometry. University of Kentucky UKnowledge.[Link]

-

Synthesis, characterization of Diarylidenecyclohexanone derivatives. The Royal Society of Chemistry.[Link]

- Scalable synthesis of optically active 1-cyclopropylalkyl-1-amines.

-

pKa values of amine ligands. ResearchGate.[Link]

-

Approximate pKa chart of the functional groups. University of Calgary.[Link]

-

Determination of Primary Aromatic Amines by LC/MS/MS. Agilent Technologies.[Link]

Sources

- 1. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Development and Application of Indolines in Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cas 927996-96-1,this compound | lookchem [lookchem.com]

- 5. 1-(Cyclopropylcarbonyl)indolin-5-amine | 927996-72-3 [chemicalbook.com]

- 6. longdom.org [longdom.org]

- 7. chemimpex.com [chemimpex.com]

- 8. chem.indiana.edu [chem.indiana.edu]

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(Cyclopropylcarbonyl)indolin-6-amine

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anti-inflammatory, anti-cancer, and antioxidant effects.[1][2][3][4] The derivatization of this core structure allows for the fine-tuning of its pharmacological properties. The novel compound, 1-(Cyclopropylcarbonyl)indolin-6-amine, incorporates three key structural motifs: the indoline core, a cyclopropylcarbonyl group at the 1-position, and an amine group at the 6-position. While the specific mechanism of action for this compound is currently uncharacterized, its structural features suggest a high probability of interaction with intracellular signaling cascades, particularly those regulated by protein kinases.

The cyclopropyl amide moiety has been successfully employed in the design of kinase inhibitors, where it can act as a bioisostere for other chemical groups and contribute to improved metabolic stability and target affinity.[5][6] Furthermore, the 6-aminoindole substructure is a known pharmacophore in compounds targeting a variety of enzymes and receptors, including protein kinases and mTOR.[7][8]

This technical guide presents a hypothesized mechanism of action for this compound, centered on the inhibition of one or more protein kinases, and provides a comprehensive, field-proven experimental roadmap for its validation. The methodologies described herein are designed to be self-validating, progressing from broad, high-throughput screening to specific, in-cell target engagement and downstream functional consequences.

Hypothesized Mechanism of Action: Protein Kinase Inhibition

Based on a thorough analysis of its structural components, we hypothesize that this compound functions as a Type I or Type II kinase inhibitor . The presence of the N-acyl indoline scaffold suggests potential interactions within the ATP-binding pocket of various kinases. The cyclopropylcarbonyl group may confer selectivity and potency, while the 6-amino group could form crucial hydrogen bonds with hinge region residues.

This inhibition is likely to disrupt downstream signaling pathways critical for cell proliferation, survival, or inflammatory responses. Potential kinase families targeted by this compound could include, but are not limited to, tyrosine kinases (e.g., Src family, receptor tyrosine kinases) or serine/threonine kinases (e.g., MAP kinases, CDKs).

The following sections outline a multi-stage experimental approach to rigorously test this hypothesis.

Part 1: Initial Target Identification and Validation

The primary objective of this phase is to identify the specific protein kinase(s) that directly interact with this compound and to validate this interaction in a cellular context.

High-Throughput Kinase Panel Screening

The initial step involves a broad screening of the compound against a large panel of purified protein kinases to identify potential targets. This provides a global view of the compound's selectivity profile.

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot™)

-

Plate Preparation : Prepare a multi-well plate with a reaction buffer containing a universal peptide or protein substrate for the kinases being tested.

-

Compound Addition : Add this compound at a fixed concentration (e.g., 1 µM and 10 µM) to the appropriate wells. Include a DMSO vehicle control and a known broad-spectrum kinase inhibitor (e.g., staurosporine) as a positive control.

-

Kinase Addition : Add the individual purified kinases from the screening panel to their respective wells.

-

Reaction Initiation : Start the kinase reaction by adding a solution containing [γ-³³P]ATP.

-

Incubation : Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for substrate phosphorylation.

-

Reaction Termination and Substrate Capture : Stop the reaction and capture the phosphorylated substrate on a filter membrane.

-

Washing : Wash the filter membrane to remove unincorporated [γ-³³P]ATP.

-

Detection : Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Data Analysis : Calculate the percent inhibition for each kinase relative to the DMSO control. Hits are typically defined as kinases showing >50% inhibition at a given concentration.

Data Presentation: Kinase Inhibition Profile

| Kinase Target | % Inhibition at 1 µM | % Inhibition at 10 µM |

| Kinase A | 85% | 98% |

| Kinase B | 15% | 30% |

| Kinase C | 92% | 99% |

| ... | ... | ... |

Confirmation of Direct Target Engagement in Cells

Once high-confidence hits are identified from the in vitro screen, it is crucial to confirm that the compound engages these targets within a living cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[7][9][10][11][12]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment : Culture a relevant cell line to ~80% confluency. Treat the cells with this compound at various concentrations or with a vehicle control (DMSO) for a specified time.

-

Heating : Heat the cell suspensions in a PCR cycler to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

-

Cell Lysis : Lyse the cells by freeze-thaw cycles.

-

Separation of Soluble and Precipitated Proteins : Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

-

Sample Preparation for Western Blot : Collect the supernatant containing the soluble proteins and determine the protein concentration. Normalize all samples to the same total protein concentration.

-

Western Blot Analysis : Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the putative kinase target identified in the initial screen. Use an appropriate secondary antibody and a chemiluminescent substrate for detection.

-

Data Analysis : Quantify the band intensities for each temperature point. Plot the percentage of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization: CETSA Workflow

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Part 2: In-Depth Characterization of Kinase Inhibition

Following the identification and cellular validation of kinase targets, the next phase involves a detailed characterization of the inhibitory activity of this compound.

Determination of Inhibitory Potency (IC50)

A dose-response curve is generated to determine the concentration of the compound required to inhibit 50% of the kinase activity (IC50).

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay

-

Reagent Preparation : Prepare solutions of the target kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer.

-

Compound Dilution Series : Prepare a serial dilution of this compound in an appropriate buffer.

-

Assay Plate Setup : In a 384-well plate, add the compound dilutions.

-

Addition of Kinase/Antibody Mixture : Add the pre-mixed kinase and europium-labeled antibody solution to all wells.

-

Addition of Tracer : Add the kinase tracer to all wells to initiate the binding reaction.

-

Incubation : Incubate the plate at room temperature for 1 hour, protected from light.

-

TR-FRET Measurement : Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET), measuring emission at both the europium and Alexa Fluor™ 647 wavelengths.

-

Data Analysis : Calculate the emission ratio. Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5][13][14]

Data Presentation: IC50 Determination

| Compound | Target Kinase | IC50 (nM) |

| This compound | Kinase A | 50 |

| Staurosporine (Control) | Kinase A | 5 |

Elucidation of Downstream Signaling Effects

To confirm that target engagement translates into a functional cellular response, the phosphorylation status of key downstream substrates of the identified target kinase is assessed.

Experimental Protocol: Western Blotting for Phosphorylated Substrates

-

Cell Treatment : Treat cells with a dose-response of this compound for a relevant time period. Include a positive control (a known activator of the pathway) and a negative control (vehicle).

-

Cell Lysis : Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification : Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting : Perform SDS-PAGE and transfer proteins to a PVDF membrane as described in the CETSA protocol.

-

Antibody Incubation : Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate (e.g., phospho-ERK, phospho-AKT).[8][15][16][17][18] Subsequently, strip the membrane and re-probe with an antibody for the total protein to ensure equal loading.

-

Detection and Analysis : Use a chemiluminescent substrate for detection and quantify the band intensities. Normalize the phosphorylated protein signal to the total protein signal.

Visualization: Hypothetical Kinase Signaling Pathway

Caption: Hypothesized signaling pathway inhibited by the compound.

Part 3: Investigation of Alternative Mechanisms

While kinase inhibition is the primary hypothesis, it is prudent to investigate other plausible mechanisms of action based on the compound's structural motifs. Indole and indoline derivatives have also been reported to modulate other cellular processes.

Histone Deacetylase (HDAC) Inhibition Assay

The N-acyl group on the indoline ring could potentially chelate the zinc ion in the active site of HDACs.

Experimental Protocol: Fluorometric HDAC Activity Assay

-

Reagent Preparation : Prepare a reaction buffer, a fluorogenic HDAC substrate, and a developer solution.

-

Assay Setup : In a 96-well plate, add purified HDAC enzyme, the reaction buffer, and a dilution series of this compound. Include a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

Substrate Addition : Add the fluorogenic HDAC substrate to all wells to start the reaction.

-

Incubation : Incubate the plate at 37°C for a specified time.

-

Development : Add the developer solution, which cleaves the deacetylated substrate to release the fluorophore.

-

Fluorescence Measurement : Read the fluorescence intensity on a plate reader.

-

Data Analysis : Calculate the percent inhibition and determine the IC50 value if significant inhibition is observed.[6][19][20][21][22]

NF-κB Activation Assay

Given the anti-inflammatory potential of indoline derivatives, investigating the compound's effect on the NF-κB signaling pathway is warranted.

Experimental Protocol: NF-κB (p65) Translocation Assay

-

Cell Culture and Treatment : Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with this compound or vehicle.

-

Stimulation : Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or TNF-α.

-

Cell Fractionation : Separate the cells into nuclear and cytoplasmic fractions.[23][24]

-

Western Blotting : Perform Western blot analysis on both fractions using an antibody against the p65 subunit of NF-κB. Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.

-

Data Analysis : Quantify the amount of p65 in the nuclear fraction. A decrease in nuclear p65 in compound-treated cells compared to stimulated, vehicle-treated cells indicates inhibition of NF-κB activation.[25][26][27]

Conclusion

This technical guide provides a robust, multi-faceted framework for the comprehensive elucidation of the mechanism of action of this compound. By systematically progressing from broad, unbiased screening to specific target validation and functional cellular assays, researchers can confidently identify the primary molecular target(s) and understand the downstream consequences of compound activity. The proposed workflows, grounded in established and reliable methodologies, ensure a high degree of scientific integrity and will ultimately provide a clear and detailed picture of how this novel compound exerts its biological effects.

References

-

Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Kinase Inhibitor Screening Services. Retrieved from [Link]

-

Zhang, L., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. Journal of Pharmaceutical and Biomedical Analysis, 223, 115166. Retrieved from [Link]

-

Reaction Biology. (n.d.). Kinase Screening Assay Services. Retrieved from [Link]

-

Al-Sanea, M. M., et al. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15), e4501. Retrieved from [Link]

-

Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 237-251. Retrieved from [Link]

-

Grokipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

-

Ranjan, R., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in Cell Biology, 149, 167-180. Retrieved from [Link]

-

Robers, M. B., et al. (2018). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Angewandte Chemie International Edition, 57(38), 12395-12399. Retrieved from [Link]

-

EpigenTek. (n.d.). Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). Retrieved from [Link]

-

Jones, C. A., et al. (2008). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 471, 249-262. Retrieved from [Link]

-

Fivephoton Biochemicals. (n.d.). NF-kappa B Activation Assay Kits. Retrieved from [Link]

-

An, W. F., & Tolliday, N. (2010). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

-

Ramakrishnan, D., & Hajj, B. (2014). Measurement of NF-κB activation in TLR-activated macrophages. Methods in Molecular Biology, 1172, 159-170. Retrieved from [Link]

-

News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

-

Smalley, K. S. M. (2011). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 717, 187-200. Retrieved from [Link]

-

Antibodies-online.com. (n.d.). NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858. Retrieved from [Link]

-

De, S. K., et al. (2018). Western blot analysis of proteins in the mitogen-activated protein... ResearchGate. Retrieved from [Link]

-

Al-Ostoot, F. H., et al. (2022). In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. Journal of the Nigerian Society of Physical Sciences, 4(3), 856. Retrieved from [Link]

-

Maleev, G. V., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(19), 6667. Retrieved from [Link]

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. bioassaysys.com [bioassaysys.com]

- 3. Screening assays for tyrosine kinase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. resources.bio-techne.com [resources.bio-techne.com]

- 7. bio-protocol.org [bio-protocol.org]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 12. news-medical.net [news-medical.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors | Thermo Fisher Scientific - HK [thermofisher.com]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. epigentek.com [epigentek.com]

- 22. content.abcam.com [content.abcam.com]

- 23. fivephoton.com [fivephoton.com]

- 24. NF-kappa B (NF-kB) Activation Assay Kit | ABIN1110858 [antibodies-online.com]

- 25. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 27. cdn.caymanchem.com [cdn.caymanchem.com]

A Technical Guide to 1-(Cyclopropylcarbonyl)indolin-6-amine Derivatives and Analogs: Synthesis, Pharmacology, and Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1-(cyclopropylcarbonyl)indolin-6-amine scaffold represents a privileged structure in modern medicinal chemistry, serving as the core for a range of potent and selective modulators of critical biological targets. Derivatives of this class have demonstrated significant activity as inhibitors of enzymes such as Lysine-Specific Demethylase 1 (LSD1) and NADPH Oxidase 2 (NOX2), implicating them in therapeutic areas spanning oncology and neurodegenerative diseases. The unique conformational constraints and electronic properties imparted by the cyclopropyl group, combined with the versatile indoline core, create a rich chemical space for structure-activity relationship (SAR) exploration. This guide provides an in-depth analysis of the synthesis, mechanisms of action, pharmacokinetics, and experimental evaluation of these compounds, offering a comprehensive resource for researchers engaged in their development.

Introduction: The Emergence of a Privileged Scaffold

The indoline ring system, a saturated analog of indole, is a cornerstone in drug discovery, prized for its three-dimensional structure and synthetic tractability. When functionalized with a 6-amino group, it provides a key vector for interaction with biological targets. The addition of a cyclopropylcarbonyl group at the 1-position is a critical design element; the cyclopropyl moiety is a "bioisostere" of a vinyl group or carbonyl but with a distinct conformational rigidity and metabolic stability. This combination has proven highly effective in the design of targeted enzyme inhibitors.

Compounds based on this core have risen to prominence primarily through their potent activity against two key enzymes:

-

Lysine-Specific Demethylase 1 (LSD1/KDM1A): An epigenetic modifier that plays a crucial role in gene regulation. Its dysregulation is strongly linked to the development and progression of various cancers. Arylcyclopropylamines are a well-established class of LSD1 inhibitors.[1][2]

-

NADPH Oxidase 2 (NOX2): A membrane-bound enzyme complex that generates reactive oxygen species (ROS). Over-activity of NOX2 is a major driver of oxidative stress and inflammation in numerous pathologies, including neurodegenerative conditions like Alzheimer's disease.[3]

This guide will dissect the chemical and biological properties that make this scaffold a compelling starting point for novel therapeutic agents.

Synthesis and Chemical Space Exploration

The generation of a diverse library of analogs is fundamental to successful drug development. The this compound core lends itself to several robust synthetic strategies that allow for systematic modification and SAR studies.

Core Synthesis Strategies

The most direct approach involves the acylation of a pre-formed 6-aminoindoline derivative. However, more convergent and flexible strategies are often employed, such as those leveraging modern cross-coupling reactions.

-

Palladium-Catalyzed Amination: A powerful method for forming the C-N bond between cyclopropylamine and an appropriately substituted aryl bromide, which can then be elaborated to form the indoline ring. This approach offers broad substrate scope and good functional group tolerance.[4]

-

Rapid Diversification via C-H Activation: Advanced synthetic methods, such as C-H borylation followed by cross-coupling, enable the rapid synthesis of more than 45 arylcyclopropylamine analogs from a common starting material.[1][2] This technique dramatically accelerates the exploration of the chemical space around the core scaffold, facilitating rapid SAR generation.[1][2]

General Synthetic Workflow

The synthesis of these derivatives often begins with commercially available substituted indolines or indoles, which are subjected to a sequence of protection, functionalization, and coupling steps. An improved synthesis for a related NOX2 inhibitor, for instance, involves Miyaura borylation of a 6-bromoindoline, which serves as a key building block for subsequent Suzuki coupling.[3]

Caption: A generalized workflow for the synthesis of indoline-based biaryl compounds.

Pharmacology and Mechanism of Action (MoA)

The therapeutic potential of this scaffold is defined by its interaction with specific enzyme active sites. The cyclopropylamine moiety is particularly crucial for the mechanism of irreversible LSD1 inhibitors.

LSD1 Inhibition: An Epigenetic Intervention

LSD1 removes methyl groups from mono- and di-methylated histone H3 at lysine 4 (H3K4), leading to transcriptional repression. In many cancers, LSD1 is overexpressed, silencing tumor suppressor genes.

-

Mechanism: Arylcyclopropylamines act as mechanism-based inactivators of the flavin adenine dinucleotide (FAD) cofactor of LSD1. The amine is oxidized by FAD, generating a reactive cyclopropyliminium ion that subsequently forms a covalent adduct with the cofactor, irreversibly inactivating the enzyme.

Caption: Mechanism of LSD1 inhibition leading to tumor suppressor gene activation.

NOX2 Inhibition: Combating Oxidative Stress

NOX2 is a key source of pathological ROS production in the central nervous system, particularly in microglial cells. In Alzheimer's disease, amyloid-beta (Aβ) peptides trigger NOX2 activation, leading to oxidative stress and neurotoxicity.

-

Mechanism: While the precise structural basis is not fully elucidated, modeling suggests that indoline-based inhibitors like GSK2795039 and its analogs bind to the active site of NOX2 where the NADPH substrate would normally interact, thereby preventing the electron transfer required for superoxide generation.[3] The cyclopropyl-substituted derivative NCATS-SM7270 has shown a stronger protective effect on microglial cell survival than the parent compound, highlighting the importance of this moiety.[3]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent and selective inhibition of its targets.

| Compound/Analog | Target | Key Structural Feature | Potency (IC₅₀) / Activity | Reference |

| NCD38 Derivative | LSD1 | Arylcyclopropylamine | Potent inhibitor, more effective than the original NCD38 | [1][2] |

| GSK2795039 | NOX2 | 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine | Potent NOX2 inhibitor | [3] |

| NCATS-SM7270 | NOX2 | Cyclopropyl-substituted analog of GSK2795039 | More effective neuroprotection than GSK2795039 | [3] |

The key takeaways from SAR studies include:

-

The arylcyclopropylamine motif is critical for potent LSD1 inhibition.[1]

-

For NOX2 inhibition, the addition of a cyclopropyl group to the GSK2795039 scaffold enhances the protective effect in cellular models of neurotoxicity.[3]

Pharmacokinetics and Drug-like Properties (ADME)

The development of any CNS-active agent requires careful optimization of its pharmacokinetic profile. Studies on related indolinone and indoline scaffolds provide valuable predictive insights.

-

Gastrointestinal (GI) Absorption: Indolinone derivatives generally show high predicted GI absorption.[5]

-

Blood-Brain Barrier (BBB) Penetration: Crucially for neurodegenerative diseases, certain derivatives are predicted to cross the BBB.[5] The established NOX2 inhibitor GSK2795039 is known to be BBB-penetrant.[3]

-

Metabolism: These compounds are expected to be metabolized by Cytochrome P450 enzymes, and some derivatives have shown inhibitory activity against specific isoforms like CYP1A2 and CYP2C9.[5] This necessitates careful evaluation during lead optimization to avoid drug-drug interactions.

| ADME Parameter | Observation for Indoline/Indolinone Scaffolds | Significance | Reference |

| GI Absorption | High | Good potential for oral bioavailability | [5] |

| BBB Permeability | Predicted/Confirmed for some analogs | Essential for targeting CNS diseases | [3][5] |

| P-gp Substrate | Some analogs are not P-gp substrates | Reduced risk of efflux from the brain | [5] |

| CYP Inhibition | Inhibition of CYP1A2, 2C19, 2C9 noted | Potential for drug-drug interactions | [5] |

Experimental Protocols & Methodologies

The validation of novel derivatives requires robust and reproducible experimental protocols. The following outlines are representative of the assays used to characterize these compounds.

Protocol 1: General Synthesis of a 1-Cyclopropylcarbonyl-6-nitroindoline

(This is a foundational step before reduction and further derivatization of the 6-amine group)

-

Dissolution: Dissolve 6-nitroindoline (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq), to the solution and stir at 0 °C.

-

Acylation: Add cyclopropanecarbonyl chloride (1.2 eq) dropwise to the cooled reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the target compound.

Protocol 2: In Vitro NOX2 Activity Assay in HMC3 Microglial Cells

(Adapted from methodologies used to test NOX2 inhibitors[3])

-

Cell Culture: Culture human microglial cells (HMC3) under standard conditions (e.g., DMEM, 10% FBS, 37 °C, 5% CO₂).

-

Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Pre-treat the cells with varying concentrations of the test compound (e.g., NCATS-SM7270) or vehicle control for 1 hour.

-

Stimulation: Induce oxidative stress by adding amyloid-beta (Aβ) oligomers to the media and incubate for a specified period (e.g., 24 hours).

-

ROS Measurement: Measure intracellular ROS levels using a fluorescent probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). Read fluorescence on a plate reader.

-

Toxicity Assessment: Measure cell viability/toxicity using a standard assay such as the MTT or LDH release assay to assess the compound's protective effects.

-

Data Analysis: Normalize ROS levels and cell viability data to the vehicle-treated control and calculate IC₅₀ values for ROS inhibition and EC₅₀ values for cell protection.

Caption: Workflow for assessing the neuroprotective effects of NOX2 inhibitors.

Therapeutic Potential and Future Directions

The dual-target profile of the broader arylcyclopropylamine and indoline classes positions them as uniquely promising for complex diseases.

-

Oncology: As potent LSD1 inhibitors, these compounds have direct therapeutic potential in acute myeloid leukemia (AML), small-cell lung cancer, and other malignancies where LSD1 is a known oncogenic driver.

-

Neurodegenerative Diseases: The ability of specific analogs to inhibit NOX2 and prevent Aβ-driven oxidative stress provides a strong rationale for their development as disease-modifying therapies for Alzheimer's disease and potentially other neuroinflammatory conditions like Parkinson's disease.[3]

Future work should focus on optimizing the multi-target profile of these compounds, improving their pharmacokinetic properties for chronic dosing, and further exploring the vast chemical space around the this compound core to identify next-generation therapeutics.

References

-

Zahra, J. A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PubMed Central. Available at: [Link]

-

Miyamura, S., et al. (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. PubMed. Available at: [Link]

-

Kletskov, A. V., et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. Available at: [Link]

- Kennis, L. E., et al. (2008). Processes for the preparation of cyclopropyl-amide derivatives. Google Patents.

-

Miyamura, S., et al. (2016). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

Buchwald, S. L., et al. (1998). Synthesis of Cyclopropyl anilines. ResearchGate. Available at: [Link]

Sources

- 1. C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-(Cyclopropylcarbonyl)indolin-6-amine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the expected spectroscopic data for the novel compound 1-(Cyclopropylcarbonyl)indolin-6-amine. In the dynamic landscape of pharmaceutical research and development, the unambiguous structural elucidation of new chemical entities is a cornerstone of progress. While direct experimental spectra for this specific molecule are not yet publicly available, this document leverages established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS) to predict and interpret its spectral characteristics. By examining data from closely related structural analogs, we can construct a robust and scientifically grounded forecast of the spectroscopic signatures of this compound, offering a valuable resource for researchers working with this and similar molecular scaffolds.

The following sections will delve into the predicted ¹H NMR, ¹³C NMR, and mass spectra of the target compound. Each section will present a table of predicted values and a detailed rationale for these predictions based on the analysis of analogous structures, including 1-acetylindoline and various N-cyclopropylcarbonyl amides. This approach not only provides a spectral hypothesis for this compound but also serves as a practical guide to the spectroscopic analysis of N-acylated indoline derivatives.

Molecular Structure and Numbering

To facilitate the discussion of spectroscopic data, the atomic numbering convention for this compound is established as follows:

Caption: Molecular structure of this compound with atom numbering.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, the spectrum is predicted to exhibit distinct signals for the aromatic protons of the indoline ring, the aliphatic protons of the indoline core, the protons of the cyclopropyl group, and the amine protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted J-couplings (Hz) |

| ~7.0-7.2 | d | 1H | H-4 | J ≈ 8.0 |

| ~6.3-6.5 | dd | 1H | H-5 | J ≈ 8.0, 2.0 |

| ~6.2-6.4 | d | 1H | H-7 | J ≈ 2.0 |

| ~4.1-4.3 | t | 2H | H-2 | J ≈ 8.0 |

| ~3.1-3.3 | t | 2H | H-3 | J ≈ 8.0 |

| ~3.6-3.8 | br s | 2H | -NH₂ | - |

| ~1.7-1.9 | m | 1H | H-cyclopropyl (CH) | - |

| ~0.8-1.2 | m | 4H | H-cyclopropyl (CH₂) | - |

Interpretation and Rationale:

-

Aromatic Region (δ 6.2-7.2 ppm): The indoline ring is substituted at the 6-position with an electron-donating amino group and at the 1-position with an electron-withdrawing cyclopropylcarbonyl group. The amino group is expected to cause a significant upfield shift of the aromatic protons, particularly H-5 and H-7. The H-4 proton, being furthest from the amino group, will be the most downfield of the aromatic signals. The expected splitting pattern is a doublet for H-4 (coupled to H-5), a doublet of doublets for H-5 (coupled to H-4 and H-7), and a doublet for H-7 (coupled to H-5).

-

Indoline Aliphatic Protons (δ 3.1-4.3 ppm): The protons on C-2 and C-3 of the indoline core are expected to appear as triplets, each integrating to two protons, due to coupling with each other. The protons at C-2, being adjacent to the nitrogen atom, are expected to be more deshielded and appear further downfield than the protons at C-3.

-

Amine Protons (δ 3.6-3.8 ppm): The protons of the 6-amino group are expected to appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature.

-

Cyclopropylcarbonyl Protons (δ 0.8-1.9 ppm): The cyclopropyl group will give rise to a complex multiplet in the upfield region of the spectrum. The methine proton (CH) will be a multiplet, and the two sets of methylene protons (CH₂) will also be multiplets, likely overlapping.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum of a novel compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is typically a 400 MHz or 500 MHz spectrometer.

-

Data Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the number of scans, the relaxation delay, and the spectral width.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Caption: Experimental workflow for ¹H NMR spectroscopy.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule. In the case of this compound, the spectrum will show distinct signals for each of the 12 unique carbon atoms.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~170-175 | C=O (carbonyl) |

| ~140-145 | C-7a |

| ~135-140 | C-6 |

| ~125-130 | C-4 |

| ~115-120 | C-3a |

| ~110-115 | C-5 |

| ~105-110 | C-7 |

| ~45-50 | C-2 |

| ~25-30 | C-3 |

| ~10-15 | CH (cyclopropyl) |

| ~5-10 | CH₂ (cyclopropyl) |

Interpretation and Rationale:

-

Carbonyl Carbon (δ 170-175 ppm): The carbonyl carbon of the amide group is expected to be the most downfield signal in the spectrum due to the strong deshielding effect of the oxygen atom.

-

Aromatic Carbons (δ 105-145 ppm): The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbon atom attached to the amino group (C-6) will be significantly shielded, while the carbon atoms of the fused ring system will have characteristic shifts.

-

Aliphatic Carbons (δ 5-50 ppm): The aliphatic carbons of the indoline ring (C-2 and C-3) and the cyclopropyl group will appear in the upfield region of the spectrum. C-2, being adjacent to the nitrogen, will be more deshielded than C-3. The cyclopropyl carbons will be highly shielded and appear at very high field.

Experimental Protocol for ¹³C NMR Spectroscopy:

The experimental protocol for ¹³C NMR is similar to that for ¹H NMR, with a few key differences:

-

Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing the coupling between carbon and proton atoms.

-

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required to obtain a good signal-to-noise ratio.

-

Relaxation Delay: A longer relaxation delay may be necessary to ensure accurate integration of the signals, although quantitative ¹³C NMR is not as common as quantitative ¹H NMR.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 202 | [M]⁺ (Molecular Ion) |

| 133 | [M - C₄H₅O]⁺ (Loss of cyclopropylcarbonyl group) |

| 118 | [M - C₄H₅O - NH]⁺ |

Interpretation and Rationale:

The molecular weight of this compound (C₁₂H₁₄N₂O) is 202.25 g/mol . Therefore, the molecular ion peak ([M]⁺) in the mass spectrum is expected at m/z 202.

The fragmentation of the molecular ion will likely proceed through several pathways. A common fragmentation pathway for N-acylated compounds is the cleavage of the bond between the carbonyl carbon and the nitrogen atom. This would result in the loss of the cyclopropylcarbonyl group as a radical (C₄H₅O•), leading to a fragment ion at m/z 133. Further fragmentation of this ion could occur, for example, by loss of a neutral molecule like NH, to give a fragment at m/z 118.

Experimental Protocol for Mass Spectrometry:

A typical protocol for obtaining an electron ionization (EI) mass spectrum is as follows:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with a beam of high-energy electrons, which causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: Experimental workflow for Mass Spectrometry.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, and mass spectra of this compound. By leveraging data from analogous structures, we have constructed a comprehensive spectroscopic profile that can aid researchers in the identification and characterization of this and related compounds. The experimental protocols outlined herein provide a framework for the acquisition of high-quality spectroscopic data, which is essential for the advancement of drug discovery and development. As experimental data for this compound becomes available, it will be interesting to compare it with the predictions made in this guide, which will further refine our understanding of the structure-spectra relationships in this important class of molecules.

References

-

Beilstein Journals. Supporting Information: Chemoselective N-acylation of indoles using thioesters as acyl source. [Link][1]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

In Vitro Metabolic Stability of 1-(Cyclopropylcarbonyl)indolin-6-amine: A Methodological Whitepaper

An In-Depth Technical Guide

Abstract: The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the in vitro metabolic stability of 1-(Cyclopropylcarbonyl)indolin-6-amine. We will delve into the rationale behind experimental design, present detailed protocols for liver microsomal and hepatocyte assays, and outline the subsequent data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust framework for evaluating the metabolic fate of novel chemical entities.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the journey from a promising hit compound to a viable clinical candidate, early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is paramount.[1] Among these, metabolic stability—the susceptibility of a compound to biotransformation by drug-metabolizing enzymes—stands out as a key parameter.[2][3] A compound that is metabolized too rapidly will likely fail to achieve therapeutic concentrations in vivo, while a compound that is too stable may accumulate and lead to toxicity or undesirable drug-drug interactions.[2][3] Therefore, in vitro metabolism studies are essential for early compound selection and for guiding the structure-activity relationship (SAR) to optimize for a suitable pharmacokinetic profile.[4]

Structural Considerations for this compound

The structure of this compound presents several potential sites for metabolic transformation. A proactive analysis of these "metabolic hotspots" is crucial for anticipating its biotransformation pathways.

-

Tertiary Amide: The cyclopropylcarbonyl group attached to the indoline nitrogen forms a tertiary amide. Amides can be susceptible to hydrolysis by enzymes such as carboxylesterases, although they are generally more stable than esters.

-

Indoline Ring: The bicyclic indoline core is a potential site for oxidation, typically mediated by Cytochrome P450 (CYP) enzymes.[5][6] Aromatic hydroxylation or oxidation at the benzylic position adjacent to the nitrogen are common metabolic routes.

-

Exocyclic Amine: The primary amine at the 6-position is a prime candidate for both Phase I and Phase II metabolism. Phase I reactions can include N-oxidation by CYPs or flavin-containing monooxygenases (FMOs).[7][8] Phase II reactions can involve conjugation with glucuronic acid (via UGTs) or sulfate (via SULTs).

-

Cyclopropyl Moiety: While cyclopropyl groups are often incorporated into drug candidates to block metabolism and improve stability, they are not metabolically inert.[9] Particularly when attached to an amine or carbonyl, the strained ring can undergo CYP-mediated oxidation, which may lead to ring-opening and the formation of reactive intermediates.[9]

Understanding these potential liabilities allows for a more targeted experimental design and aids in the subsequent identification of metabolites.

Selecting the Optimal In Vitro System

The choice of the in vitro test system is a critical decision that depends on the specific goals of the study.[10] The two most common liver-derived systems are subcellular fractions (microsomes) and intact cells (hepatocytes).

-

Liver Microsomes: These are vesicles of the endoplasmic reticulum, isolated from homogenized liver cells. They are a rich source of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[11] Microsomal stability assays are cost-effective, have high throughput, and are excellent for assessing a compound's susceptibility to oxidative metabolism.[12] However, they lack Phase II enzymes (like UGTs and SULTs) and do not account for cellular processes like uptake and transport.[13]

-

Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[13][14][15] They also possess functional transporters, making them a more physiologically relevant system that can provide a more comprehensive picture of hepatic clearance.[13] Assays using cryopreserved hepatocytes are now routine and offer convenience and reproducibility.[4]

Recommended Strategy: A tiered approach is often most effective. Initial screening of this compound in liver microsomes from key species (e.g., human, rat, dog) can quickly identify its liability to CYP-mediated metabolism. Subsequently, a hepatocyte stability assay should be performed to obtain a more complete metabolic profile, including the contributions of Phase II pathways, and to generate more accurate predictions of in vivo hepatic clearance.[13]

Experimental Protocol: Human Liver Microsomal (HLM) Stability Assay

This protocol details a standard procedure for determining the metabolic stability of this compound using pooled human liver microsomes. The core principle is to monitor the disappearance of the parent compound over time in the presence of the metabolically active system.

Materials and Reagents

| Reagent | Details |

| Test Compound | This compound, 10 mM stock in DMSO |

| Liver Microsomes | Pooled Human Liver Microsomes (e.g., from 50 donors), 20 mg/mL |

| Buffer | 100 mM Potassium Phosphate Buffer, pH 7.4 |

| Cofactor Solution | NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase) |

| Positive Controls | Verapamil (High Clearance), Diclofenac (Low Clearance), 10 mM stocks in DMSO |

| Quenching Solution | Acetonitrile (ACN) containing a suitable internal standard (e.g., Tolbutamide, Labetalol) |